molecular formula C11H15NOS B12543634 Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- CAS No. 842120-88-1

Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)-

Cat. No.: B12543634
CAS No.: 842120-88-1
M. Wt: 209.31 g/mol
InChI Key: MBDKDEQCBUDADQ-UHFFFAOYSA-N
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Description

Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- is an organic compound with the molecular formula C10H13NOS. This compound is part of the benzenesulfinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a benzenesulfinamide core with a 4-methyl group and an N-(2-methylpropylidene) substituent.

Preparation Methods

The synthesis of Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- typically involves the reaction of 4-methylbenzenesulfinamide with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of a condensation reaction where the sulfinamide reacts with 2-methylpropanal in the presence of a catalyst to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonamides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfenamide or a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfinamide group is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- can be compared with other similar compounds such as:

    Benzenesulfonamide: A simpler analog with a sulfonamide group instead of a sulfinamide group.

    4-Methylbenzenesulfonamide: Similar structure but with a sulfonamide group and no N-(2-methylpropylidene) substituent.

    N-(2-Methylpropylidene)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

The uniqueness of Benzenesulfinamide, 4-methyl-N-(2-methylpropylidene)- lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

842120-88-1

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

4-methyl-N-(2-methylpropylidene)benzenesulfinamide

InChI

InChI=1S/C11H15NOS/c1-9(2)8-12-14(13)11-6-4-10(3)5-7-11/h4-9H,1-3H3

InChI Key

MBDKDEQCBUDADQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N=CC(C)C

Origin of Product

United States

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